molecular formula C19H26N2O3 B254977 Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate

Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate

Cat. No. B254977
M. Wt: 330.4 g/mol
InChI Key: UQUIPIHABVYPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate, also known as EHPQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. EHPQ belongs to the class of quinolinecarboxylates, which have been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate is not fully understood, but it is thought to involve multiple targets in the cell. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to upregulate antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to modulate various signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can protect cells from oxidative stress and inflammation, and can promote cell survival and proliferation. In vivo studies have shown that this compound can improve cognitive function and motor coordination in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate is its potential neuroprotective activity, which makes it a promising candidate for the development of therapeutic agents for neurodegenerative diseases. In addition, this compound is relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate. One area of research is the investigation of the molecular targets of this compound, which could help to elucidate its mechanism of action and identify potential therapeutic applications. Another area of research is the development of more water-soluble derivatives of this compound, which could improve its bioavailability and efficacy in vivo. Finally, further studies are needed to investigate the safety and toxicity of this compound, particularly in human subjects.

Synthesis Methods

Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate can be synthesized through a multi-step process that involves the reaction of 4-chloro-6,8-dimethylquinoline with 5-hydroxypentylamine in the presence of a base, followed by esterification with ethyl chloroformate. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the main areas of research has been the investigation of this compound as a potential neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are implicated in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 4-(5-hydroxypentylamino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-4-24-19(23)16-12-21-17-14(3)10-13(2)11-15(17)18(16)20-8-6-5-7-9-22/h10-12,22H,4-9H2,1-3H3,(H,20,21)

InChI Key

UQUIPIHABVYPOT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCCCO

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCCCO

Origin of Product

United States

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